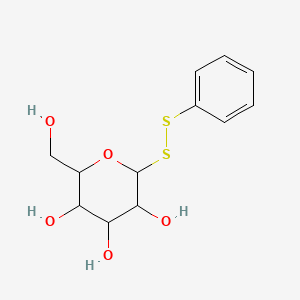
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate is a complex organic compound that belongs to the class of thiosugars. It is characterized by the presence of a glucopyranose ring where the hydroxy group at position 1 is replaced by a sulfanyl group, and this position is further modified by a benzenesulfenothioate group
Preparation Methods
The synthesis of 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate typically involves multiple steps:
Starting Material: The synthesis begins with beta-D-glucopyranose.
Thio Modification: The hydroxy group at position 1 of beta-D-glucopyranose is replaced by a sulfanyl group to form 1-thio-beta-D-glucopyranose.
Benzenesulfenothioate Addition: The sulfanyl group is then reacted with benzenesulfenothioate under specific conditions to yield the final product.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfenothioate group to simpler thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate can be compared with other thiosugars and sulfenothioate derivatives:
1-Thio-beta-D-glucopyranose: Similar in structure but lacks the benzenesulfenothioate group, making it less reactive in certain chemical reactions.
Benzenesulfenothioate Derivatives: Compounds with different sugar moieties or other functional groups, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its combined thiosugar and sulfenothioate functionalities, providing a versatile platform for various chemical and biological studies.
Properties
Molecular Formula |
C12H16O5S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 |
InChI Key |
BRZSUUGAVYFRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


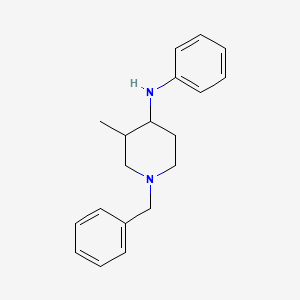
![4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B12289754.png)
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B12289764.png)
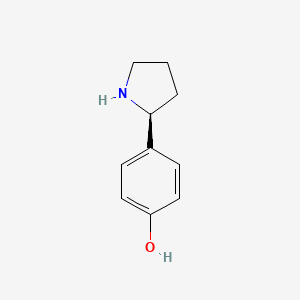


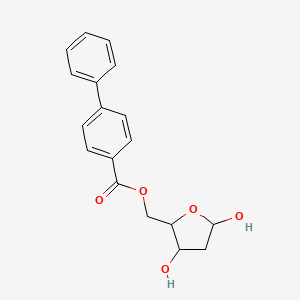
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B12289804.png)
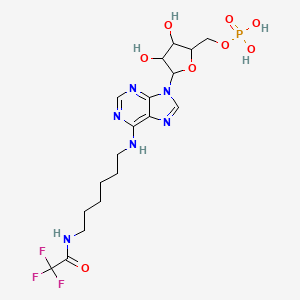
![N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B12289826.png)
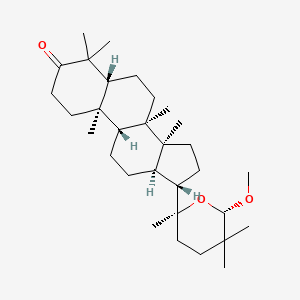
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)
![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)
